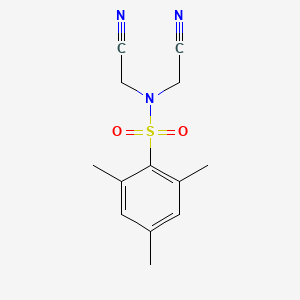

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

Description

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonyl core substituted with two cyanomethyl groups at the nitrogen atom. The compound integrates electron-withdrawing cyanomethyl groups and sterically demanding methyl substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C13H15N3O2S/c1-10-8-11(2)13(12(3)9-10)19(17,18)16(6-4-14)7-5-15/h8-9H,6-7H2,1-3H3 |

InChI Key |

UDCSPCAKEKBQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC#N)CC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano groups can be substituted with other nucleophiles.

Reduction Reactions: The cyano groups can be reduced to primary amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Cyclization: Acidic or basic conditions depending on the desired heterocycle.

Major Products

Substitution: Formation of N,N-bis(alkyl or aryl)methyl-2,4,6-trimethylbenzenesulfonamide.

Reduction: Formation of N,N-bis(aminomethyl)-2,4,6-trimethylbenzenesulfonamide.

Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide involves its ability to undergo various chemical transformations due to the presence of reactive cyano groups. These transformations can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the transformed products.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The copper-catalyzed method is adaptable to sulfonamides, enabling diverse functionalization for drug discovery or materials.

- Steric vs.

- Unanswered Questions : Stability under acidic/basic conditions and biological activity of the target compound require further study, leveraging precedents from m-3M3FBS .

Biological Activity

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antitumor activities, and presents relevant data and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

This compound features two cyanomethyl groups attached to a sulfonamide moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. In particular, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

These findings suggest that this compound may exhibit promising antimicrobial properties comparable to established antibiotics.

Antitumor Activity

The antitumor activity of sulfonamide derivatives has been investigated in various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in lung cancer models.

Case Study: Antitumor Activity in Lung Cancer Cell Lines

In vitro assays were conducted using three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated that certain sulfonamide derivatives exhibited significant cytotoxic effects.

- Cell Line A549 : IC = 10 µM

- Cell Line HCC827 : IC = 15 µM

- Cell Line NCI-H358 : IC = 12 µM

These results suggest that this compound may possess antitumor properties worth further exploration.

The biological activity of sulfonamide compounds often involves interactions with specific biological targets. For instance:

- Antimicrobial Mechanism : Sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for nucleic acid synthesis.

- Antitumor Mechanism : Some sulfonamides may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting cell cycle progression.

Safety and Toxicity Profile

The safety profile of this compound remains to be fully elucidated. Preliminary studies suggest that while some derivatives exhibit low toxicity towards healthy cells, further investigations are necessary to assess potential side effects and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.